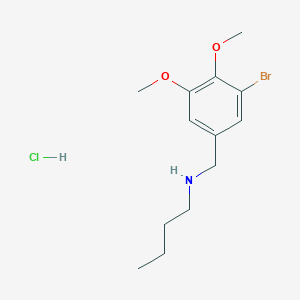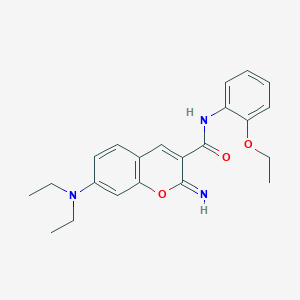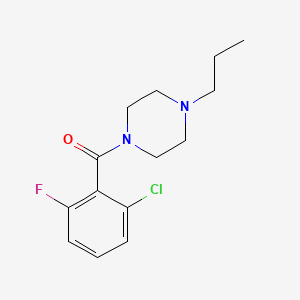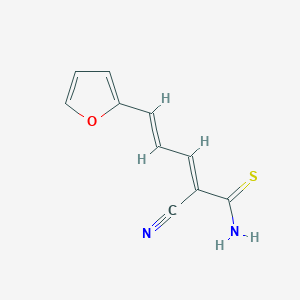![molecular formula C20H21N3O4S B4716196 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide](/img/structure/B4716196.png)
3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of isoxazolecarboxamide derivatives and has a molecular weight of 465.57 g/mol.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X also activates the protein kinase B (AKT) pathway, which is responsible for cell survival and proliferation. Furthermore, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also inhibits the activity of COX-2 and MMPs, which are involved in the inflammatory response and cancer progression. In addition, 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X has been found to reduce oxidative stress and apoptosis in the brain, suggesting its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X is its high yield and purity in the synthesis process. It is also stable under various conditions and can be stored for a long time. However, one of the limitations of 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X is its solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret its effects in various experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. In addition, studies on the pharmacokinetics and toxicity of 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X are needed to evaluate its safety and efficacy in vivo. Finally, the development of new derivatives of 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X with improved solubility and bioavailability is also an important direction for future research.
Conclusion:
In conclusion, 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X is a novel chemical compound that has shown promising results in scientific research for its potential pharmacological properties. Its synthesis method has been optimized, and it has been extensively studied for its effects on cancer, inflammation, and neurological disorders. Although its mechanism of action is not fully understood, it has been found to modulate various pathways involved in cell cycle regulation, apoptosis, and inflammation. Future research on 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X should focus on its potential as a therapeutic agent, its molecular targets, pharmacokinetics, toxicity, and development of new derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X has been extensively studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, 3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide X has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-(2-phenylethylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-19(15(2)27-23-14)20(24)22-17-8-10-18(11-9-17)28(25,26)21-13-12-16-6-4-3-5-7-16/h3-11,21H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPNRWNUGDTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)


![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4716150.png)


![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4716185.png)
![2-imino-5-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B4716188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4716200.png)
![methyl N-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonyl)serinate](/img/structure/B4716204.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4716211.png)
![N-[4-(2-furyl)-2-pyrimidinyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4716231.png)
![2-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4716236.png)
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4716240.png)